5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the 2,5-dimethylfuran-3-yl)methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(2,2-dimethylpropyl)benzamide
- 5-bromo-2-chloro-N,N-dimethylbenzamide
- 5-bromo-2-chloro-N-isopropylbenzamide
Uniqueness
5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is unique due to the presence of the 2,5-dimethylfuran-3-yl)methyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2/c1-8-5-10(9(2)19-8)7-17-14(18)12-6-11(15)3-4-13(12)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHDMRBQXZQDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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